1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene
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Overview
Description
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4HBr2F5. This compound is characterized by the presence of bromine and fluorine atoms attached to a butene backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene can be synthesized through the bromination of 3,3,4,4,4-pentafluorobut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,3,4,4,4-pentafluorobut-1-ene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Addition Reactions: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) are used under ambient conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives of the original compound.
Elimination Reactions: Products include alkenes or alkynes with varying degrees of fluorination.
Addition Reactions: Products include dihalogenated or halohydrin derivatives.
Scientific Research Applications
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. The compound can act as an electrophile in substitution and addition reactions, where the bromine atoms are replaced by nucleophiles or added to double bonds. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3,3,4,4,4-pentafluorobutane: Similar structure but lacks the double bond in the butene backbone.
1,2-Dibromo-3,3,4,4,4-trifluorobut-1-ene: Similar structure but with fewer fluorine atoms.
1,2-Dibromo-3,3,4,4,4-pentafluoropentane: Similar structure but with an additional carbon atom in the backbone.
Uniqueness
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene is unique due to the combination of bromine and fluorine atoms attached to a butene backbone. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F5/c5-1-2(6)3(7,8)4(9,10)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJQVAZQBPAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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